Dibromobis(tributylphosphine)nickel(II) Dibromobis(tributylphosphine)nickel(II)
Brand Name: Vulcanchem
CAS No.: 15242-92-9
VCID: VC21049530
InChI: InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2
SMILES: CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br
Molecular Formula: C24H56Br2NiP2+2
Molecular Weight: 625.1 g/mol

Dibromobis(tributylphosphine)nickel(II)

CAS No.: 15242-92-9

Cat. No.: VC21049530

Molecular Formula: C24H56Br2NiP2+2

Molecular Weight: 625.1 g/mol

* For research use only. Not for human or veterinary use.

Dibromobis(tributylphosphine)nickel(II) - 15242-92-9

Specification

CAS No. 15242-92-9
Molecular Formula C24H56Br2NiP2+2
Molecular Weight 625.1 g/mol
IUPAC Name dibromonickel;tributylphosphanium
Standard InChI InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2
Standard InChI Key JRHYDBOXJQOUJY-UHFFFAOYSA-N
SMILES CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br
Canonical SMILES CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br

Introduction

Overview of Dibromobis(tributylphosphine)nickel(II)

Dibromobis(tributylphosphine)nickel(II), with the chemical formula C24H54Br2NiP2\text{C}_{24}\text{H}_{54}\text{Br}_{2}\text{NiP}_{2} and CAS number 15242-92-9, is a coordination compound notable for its applications in catalysis and organic synthesis. This nickel complex features two bromide ions and two tributylphosphine ligands coordinated to a nickel center, which enhances its reactivity and stability in various chemical environments.

Synthesis Methods

Dibromobis(tributylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) bromide with tributylphosphine in an inert atmosphere, typically using solvents like tetrahydrofuran or dichloromethane. The reaction conditions are optimized to ensure high yield and purity, often involving recrystallization or column chromatography for purification.

Mechanism of Action

As a transition metal complex, dibromobis(tributylphosphine)nickel(II) acts primarily as a catalyst in various organic reactions:

  • Hydrogenation of Alkenes: Facilitates the addition of hydrogen across double bonds.

  • Conjugate Addition Reactions: Engages in reactions involving cyclopentadiene and alkenes.

  • Partial Hydrogenation of Acetylenes: Converts acetylenes into alkenes.

Types of Reactions

Dibromobis(tributylphosphine)nickel(II) is involved in several types of reactions:

  • Oxidative Addition: Nickel is oxidized, introducing new ligands.

  • Reductive Elimination: Ligands are removed from the coordination sphere.

  • Substitution Reactions: Ligands are exchanged with other species.

Biological Activity

Recent studies have explored the potential biological activities of dibromobis(tributylphosphine)nickel(II), particularly its anticancer properties:

Anticancer Mechanisms

Research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as:

  • Reactive Oxygen Species Generation: Increases oxidative stress in cells.

  • DNA Interaction: Potentially disrupts DNA replication and transcription.

Study TypeFindings
In vitro (HeLa cells)Induced apoptosis via mitochondrial pathways.
In vivo (mouse xenograft model)Reduced tumor volume by approximately 50%.

Comparison with Similar Compounds

Dibromobis(tributylphosphine)nickel(II) can be compared with other nickel complexes:

CompoundKey Differences
Dibromobis(triphenylphosphine)nickel(II)Uses triphenylphosphine instead of tributylphosphine.
Dichlorobis(triphenylphosphine)nickel(II)Contains chloride ions instead of bromide ions.

The unique presence of tributylphosphine ligands in dibromobis(tributylphosphine)nickel(II) imparts distinct steric and electronic properties that influence its reactivity and selectivity in catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator